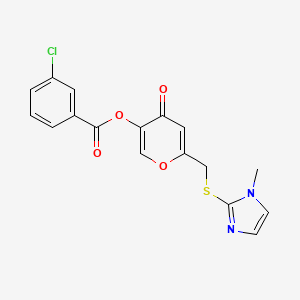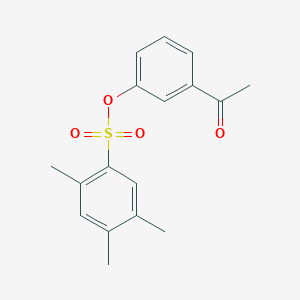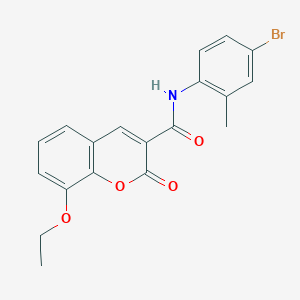
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as BMCH, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BMCH exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
Target of Action
A similar compound, 4-bromo-n-(2-methylphenyl)benzamide, is mentioned in the context of early discovery research . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
A related compound, plasmodium dihydroorotate dehydrogenase (malaria dhodehase), is known to catalyze the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This suggests that the compound may have a role in the biochemical pathway involving dihydroorotate dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
BMCH has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various disease processes. However, there are also some limitations to using BMCH in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potential side effects and toxicity need to be carefully evaluated before using it in animal or human studies.
Zukünftige Richtungen
There are several future directions for research on BMCH. One area of interest is its potential application in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors such as breast and lung cancer. Further research is also needed to better understand its mechanism of action and to evaluate its safety and efficacy in animal and human studies.
Synthesemethoden
BMCH can be synthesized from 4-bromo-2-methylphenol and 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid through a multi-step procedure. The first step involves the conversion of 4-bromo-2-methylphenol to 4-bromo-2-methylphenylamine, followed by the reaction of the amine with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain BMCH in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BMCH has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BMCH also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has been shown to possess anti-oxidant properties, which can help prevent oxidative damage to cells.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-15-8-7-13(20)9-11(15)2/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXSSFLYBPAWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

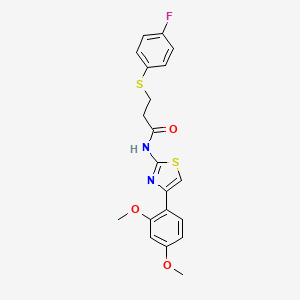
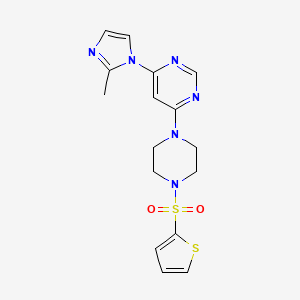
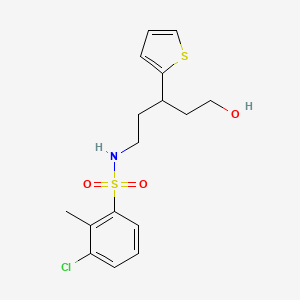
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2902418.png)

![7-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902421.png)

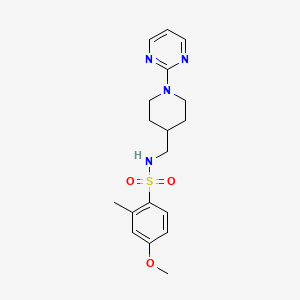
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)

